molecular formula C21H15BrN2O3 B11705422 (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11705422
M. Wt: 423.3 g/mol
InChI Key: YXPZPDCSKULEFY-WYMLVPIESA-N
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Description

(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring substituted with a bromophenyl group, a cyano group, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Addition of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanide salts.

    Formation of the Enamide: The final step involves the formation of the enamide by reacting the intermediate with 4-methoxyaniline under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C21H15BrN2O3

Molecular Weight

423.3 g/mol

IUPAC Name

(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C21H15BrN2O3/c1-26-16-8-6-15(7-9-16)24-21(25)14(13-23)12-17-10-11-20(27-17)18-4-2-3-5-19(18)22/h2-12H,1H3,(H,24,25)/b14-12+

InChI Key

YXPZPDCSKULEFY-WYMLVPIESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3Br)/C#N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3Br)C#N

Origin of Product

United States

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